Abemaciclib

Catalog No.
S002224
CAS No.
1231929-97-7
M.F
C27H32F2N8
M. Wt
506.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abemaciclib

CAS Number

1231929-97-7

Product Name

Abemaciclib

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine

Molecular Formula

C27H32F2N8

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)

InChI Key

UZWDCWONPYILKI-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F

Synonyms

N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F

Description

The exact mass of the compound Abemaciclib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Abemaciclib is a selective and orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. It was approved by the U.S. Food and Drug Administration in 2017 under the trade name Verzenio. The compound works by inhibiting the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase, which inhibits cancer cell proliferation. Abemaciclib exhibits a unique profile as it selectively inhibits CDK4 with greater potency than CDK6, making it distinct among other CDK inhibitors .

  • Abemaciclib acts as a CDK4 and CDK6 inhibitor []. These proteins play a critical role in regulating cell cycle progression.
  • By inhibiting CDK4/6, Abemaciclib disrupts the cell cycle and prevents cancer cells from dividing uncontrollably [].
  • Clinical trials have shown that Abemaciclib can cause side effects such as diarrhea, nausea, fatigue, and decreased blood cell counts [].
  • As with any medication, Abemaciclib should only be used under the supervision of a qualified physician.

Preclinical Development and Evidence

Studies have shown Abemaciclib's effectiveness in inhibiting CDK4/6 and inducing cell cycle arrest in various cancer models.

  • In vitro and in vivo studies using human breast cancer models demonstrated Abemaciclib's ability to decrease proliferation by lowering levels of phosphorylated retinoblastoma protein (pRb), a key cell cycle regulator [].
  • Rodent xenograft studies with human colorectal and melanoma tumors showed Abemaciclib's ability to suppress tumor growth [].

These preclinical findings provided a strong rationale for further clinical investigation of Abemaciclib.

Source

[] The role of abemaciclib in treatment of advanced breast cancer - PMC - NCBI ()

Clinical Trials and Approved Uses

Following promising preclinical results, Abemaciclib underwent clinical trials to evaluate its safety and efficacy in humans.

  • Phase I human studies demonstrated Abemaciclib's antitumor activity as a single agent for the first time [].
  • Phase III trials like MONARCH 2 and 3 established Abemaciclib's effectiveness in combination with endocrine therapy for hormone receptor-positive/HER2-negative advanced breast cancer [].

Based on clinical trial data, Abemaciclib has been approved for treating metastatic breast cancer in various regions, including the United States, Europe, and Japan [].

Abemaciclib undergoes various metabolic reactions primarily in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4. The major metabolic pathways include:

  • N-desethylabemaciclib: This is the primary metabolite formed and retains some potency.
  • Hydroxyabemaciclib: Another significant metabolite that contributes to its pharmacological activity.
  • Hydroxy-N-desethylabemaciclib: Also formed during metabolism, further influencing the drug's efficacy.

The compound's chemical structure allows it to interact with various kinases, establishing reversible interactions through hydrogen bonds and hydrophobic interactions .

Abemaciclib exhibits potent biological activity against cancer cells by:

  • Inhibiting CDK4 and CDK6: This inhibition leads to decreased phosphorylation of Rb, causing G1 arrest in Rb-proficient cells.
  • Inducing Apoptosis: Continuous exposure to abemaciclib can induce apoptosis in cancer cells.
  • Senescence Response: The drug also triggers a senescence response, altering cancer cell metabolism and reducing proliferation even after drug removal .
  • Crossing Blood-Brain Barrier: Abemaciclib can penetrate the central nervous system, which may enhance its efficacy against brain metastases from breast cancer .

The synthesis of abemaciclib involves several key steps:

  • Condensation Reaction: A suitable acetamide is condensed with 4-bromo-2,6-difluoroaniline.
  • Intramolecular Cyclization: This is facilitated by potassium tert-butoxide.
  • Suzuki Coupling: The bromine atom is replaced by pinacol borane, followed by coupling with 2,4-dichloro-5-fluoropyrimidine.
  • Reductive Amination: The amino sidechain is synthesized through reductive amination involving 2-bromo-5-formylpyridine and ethylpiperazine.

These steps culminate in the formation of abemaciclib, highlighting its complex synthetic pathway that requires careful control of reaction conditions .

Abemaciclib is primarily used for:

  • Breast Cancer Treatment: It is indicated for HR+/HER2- advanced or metastatic breast cancer, often in combination with other therapies like fluvestrant.
  • Clinical Trials: Ongoing research is exploring its efficacy in other malignancies such as non-small cell lung cancer and melanoma, indicating potential broader applications in oncology .

Studies have shown that abemaciclib interacts specifically with CDK4 and CDK6 through:

  • Binding Affinity: It demonstrates a higher affinity for CDK4 compared to CDK6, which may reduce bone marrow toxicity associated with other CDK inhibitors.
  • Molecular Dynamics Simulations: These studies reveal stable hydrogen bonds and hydrophobic interactions between abemaciclib and key residues in CDK6, underscoring its selective inhibitory mechanism .

Abemaciclib is part of a class of drugs known as CDK inhibitors. Here are some similar compounds:

Compound NameTarget KinasesSelectivityUnique Features
PalbociclibCDK4/6ModerateFirst approved CDK inhibitor; less potent than abemaciclib
RibociclibCDK4/6ModerateRequires continuous dosing; potential for more side effects
DinaciclibBroad-spectrum (CDKs)Low selectivityInhibits multiple CDKs; more side effects due to broader action

Abemaciclib's unique selectivity for CDK4 over CDK6 allows for a continuous dosing schedule that provides durable target inhibition without significant rebound effects on DNA synthesis following treatment cessation. This makes it particularly advantageous in clinical settings where sustained suppression of tumor growth is desired .

Abemaciclib (IUPAC name: N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine) is a selective cyclin-dependent kinase (CDK4/6) inhibitor with the molecular formula C27H32F2N8 and a molecular weight of 506.59 g/mol . Its structure features a pyrimidine-2-amine core substituted with a fluorinated benzimidazole moiety and a 4-ethylpiperazine-containing pyridine group (Figure 1). Key functional groups include:

  • Two fluorine atoms at positions 5 (pyrimidine) and 7 (benzimidazole) .
  • A tertiary amine in the piperazine ring, contributing to basicity (pKa ≈ 7.69) .
  • A methyl-isopropyl group on the benzimidazole nitrogen, enhancing lipophilicity .

Table 1: Physicochemical Properties of Abemaciclib

PropertyValueSource
Molecular weight506.59 g/mol
Topological polar surface area75 Ų
Solubility in DMSO2 mg/mL (3.94 mM)
LogP3.5 (predicted)
Heavy atom count37

X-ray crystallography confirms a planar pyrimidine-benzimidazole system with a dihedral angle of 12.5° between the rings, while the piperazine adopts a chair conformation . Nuclear magnetic resonance (NMR) spectra show characteristic signals:

  • 1H-NMR (DMSO-d6): δ 8.45 (d, J = 3.1 Hz, pyrimidine-H), 7.85 (m, pyridine-H) .
  • 19F-NMR: δ -118.2 (benzimidazole-F), -122.7 (pyrimidine-F) .

Synthetic Pathways and Optimization Strategies

The industrial synthesis of abemaciclib employs a convergent route involving Suzuki-Miyaura coupling and Buchwald-Hartwig amination (Scheme 1) :

Key Steps:

  • Suzuki Coupling: 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole reacts with 2,4-dichloro-5-fluoropyrimidine-2-boronic acid pinacol ester, catalyzed by Pd(OAc)2/Xantphos, yielding the chloropyrimidine intermediate (85% yield) .
  • Buchwald-Hartwig Amination: The intermediate couples with 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine using Pd2(dba)3 and RuPhos ligand, forming abemaciclib (82.85% yield) .

Optimization Challenges:

  • Impurity Control: Aryl scrambling during borylation was mitigated using 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) ligand, reducing byproducts from 8.2% to <0.5% .
  • Solvent Selection: Biphasic toluene/2-butanol systems improved reaction homogeneity, increasing yield from 68% to 83% .
  • Catalyst Loading: Reducing Pd from 1.5 mol% to 0.5 mol% via in situ base generation (KOTMS) lowered residual metal content to <10 ppm .

Table 2: Synthetic Route Comparison

ParameterInitial ProcessOptimized Process
Reaction Time24 hours8 hours
Pd Loading1.5 mol%0.5 mol%
Isolated Yield68%82.85%
Purity (HPLC)95.2%99.79%

Polymorphic Forms and Crystallographic Analysis

Abemaciclib exhibits six polymorphic forms (I, III, IV, M1–M5) and two solvates (methanol, hydrate) .

Form III (thermodynamically stable):

  • XRPD Peaks: 7.44°, 10.91°, 14.91° 2θ .
  • Crystal System: Monoclinic, space group P21/c, Z = 4 .
  • Density: 1.32 g/cm³ .

Form IV:

  • Prepared via recrystallization from methanol/acetonitrile, showing distinct peaks at 5.89°, 12.57° 2θ .

Hydrate Form:

  • Reversibly converts to Form III at 40°C/75% RH, with water content ≤0.5% w/w .

Table 3: Polymorph Stability Data

FormMelting Point (°C)HygroscopicitySolubility (mg/mL, H2O)
I198–201Non-hygroscopic0.004
III205–208Non-hygroscopic0.003
IV192–195Slight0.012

Degradation Chemistry and Stability Profiling

Abemaciclib degrades under oxidative, photolytic, and thermal stress, forming five major degradation products (DP1–DP5) :

Primary Pathways:

  • Oxidative Dealkylation: Loss of the 4-ethylpiperazine group generates DP1 (Mr 417.45) via CYP3A4-mediated N-deethylation .
  • Photolytic Cleavage: UV exposure (254 nm) cleaves the benzimidazole ring, producing DP3 (Mr 348.39) .
  • Hydrolysis: Acidic conditions (0.1 M HCl) open the piperazine ring, yielding DP5 (Mr 462.51) .

Stability-Indicating Method:

  • HPLC Conditions: C18 column, 0.1% H3PO4/acetonitrile gradient, detection at 230 nm .
  • Resolution: ≥2.0 between abemaciclib and DP1–DP5 .

Table 4: Degradation Products and Toxicity

DPStructureFormation PathwayPredicted Toxicity (ProTox-II)
DP1N-DesethylabemaciclibOxidativeHepatotoxicity (Probability: 0.72)
DP3Benzimidazole fragmentPhotolyticMutagenicity (Probability: 0.65)
DP5Piperazine-opened derivativeHydrolyticImmunotoxicity (Probability: 0.58)

Abemaciclib exerts its primary therapeutic effect through selective inhibition of cyclin-dependent kinases 4 and 6, which are critical regulators of cell cycle progression from growth phase 1 to synthesis phase [1]. The compound demonstrates exceptional potency against cyclin-dependent kinase 4/cyclin D1 complexes with an inhibitory concentration 50 value of 2 nanomolar and against cyclin-dependent kinase 6/cyclin D1 complexes with an inhibitory concentration 50 value of 10 nanomolar [9]. This selectivity profile establishes abemaciclib as 14 times more potent against cyclin-dependent kinase 4 than against cyclin-dependent kinase 6, distinguishing it from other cyclin-dependent kinase 4/6 inhibitors such as palbociclib and ribociclib [9] [31].

The mechanism of cyclin-dependent kinase 4/6 inhibition fundamentally disrupts normal cell cycle progression by preventing the phosphorylation-mediated inactivation of the retinoblastoma tumor suppressor protein [1] [7]. Under physiological conditions, cyclin D-cyclin-dependent kinase 4/6 complexes phosphorylate retinoblastoma protein during mid-growth phase 1, leading to the release of E2F transcription factors that promote synthesis phase entry [5] [7]. Abemaciclib treatment effectively blocks this phosphorylation cascade, maintaining retinoblastoma protein in its active, growth-suppressive state and inducing cytostatic growth arrest in mid-growth phase 1 [6] [20].

Target ComplexInhibitory Concentration 50 (nanomolar)Binding Affinity Ki (nanomolar)Selectivity Ratio
Cyclin-Dependent Kinase 4/Cyclin D12 [9]0.6 [31]1.0 (reference)
Cyclin-Dependent Kinase 6/Cyclin D110 [9]8.2 [31]14-fold less potent [31]
Cyclin-Dependent Kinase 9/Cyclin T150-100 [29]Not reportedModerate activity [1]
Cyclin-Dependent Kinase 1/Cyclin B>100 [2]Not reported10-100 fold less potent [2]
Cyclin-Dependent Kinase 2/Cyclin A/E>100 [2]Not reported10-100 fold less potent [2]

The molecular basis for abemaciclib's cell cycle regulatory effects extends beyond simple kinase inhibition to encompass complex protein-protein interaction dynamics [16]. Recent crystallographic studies demonstrate that abemaciclib stabilizes the phosphorylated threonine 172 form of cyclin-dependent kinase 4-cyclin D3 complexes while selectively displacing p21 protein in responsive tumor cells [16]. This stabilization mechanism leads to sustained binding of abemaciclib to cyclin-dependent kinase 4, resulting in potent cell cycle inhibition and prevention of rebound activation of downstream signaling pathways [16].

Comparative analysis reveals that abemaciclib induces both growth phase 1 and growth phase 2 cell cycle arrest, unlike palbociclib and ribociclib which primarily affect growth phase 1 progression [2]. This dual-phase arrest capability results from abemaciclib's additional inhibitory activity against cyclin-dependent kinase 1 and cyclin-dependent kinase 2, which are essential for synthesis phase progression and mitosis [2]. The compound demonstrates 5.5 times greater potency at inducing cytostasis compared to palbociclib based on growth rate 50 percent values, and uniquely exhibits cytotoxic effects at higher concentrations even in retinoblastoma-negative cells [2].

Structural Basis of Adenosine Triphosphate-Binding Domain Interactions

Abemaciclib functions as a competitive inhibitor of the adenosine triphosphate-binding domain of cyclin-dependent kinases 4 and 6, utilizing a distinct molecular scaffold that differentiates it from other cyclin-dependent kinase 4/6 inhibitors [9] [10]. The compound is constructed on a 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold, which contrasts significantly with the pyrido[2,3-d]pyrimidin-7-one scaffold employed by palbociclib and ribociclib [2] [31]. This structural distinction contributes to abemaciclib's unique pharmacological profile and enhanced selectivity characteristics.

The molecular formula of abemaciclib is C27H32F2N8 with a molecular weight of 506.6 daltons [36]. The compound contains multiple functional groups that facilitate specific interactions within the adenosine triphosphate-binding pocket, including fluorine substituents that enhance binding affinity and selectivity [36]. High-resolution crystallographic analysis reveals that abemaciclib binds to the hinge region of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 through specific hydrogen bonding interactions, similar to the binding mode observed with cyclin-dependent kinase 6 [12] [15].

X-ray crystallographic studies of the active cyclin-dependent kinase 4-cyclin D3-abemaciclib complex provide detailed insights into the structural basis of inhibition [11] [16]. The crystal structure demonstrates that abemaciclib occupies the adenosine triphosphate-binding site in a conformation that stabilizes the phosphorylated threonine 172 form of cyclin-dependent kinase 4, which is critical for generating the active kinase conformation [11] [16]. This binding mode explains the compound's ability to maintain high-affinity interactions with the target kinases while preventing substrate phosphorylation.

The structural selectivity of abemaciclib extends beyond cyclin-dependent kinases 4 and 6 to include interactions with homeodomain-interacting protein kinases and dual-specificity tyrosine phosphorylation-regulated kinase 1A [12]. Crystal structures of homeodomain-interacting protein kinase 3 and dual-specificity tyrosine phosphorylation-regulated kinase 1A bound to abemaciclib reveal similar binding modes to the hinge region as observed with cyclin-dependent kinases, suggesting that the compound's adenosine triphosphate-competitive mechanism may contribute to its broader kinase inhibition profile [12].

Structural FeatureAbemaciclibPalbociclib/Ribociclib
Molecular Scaffold2-anilino-2,4-pyrimidine-[5-benzimidazole] [31]Pyrido[2,3-d]pyrimidin-7-one [31]
Adenosine Triphosphate-Binding ModeCompetitive inhibitor [9]Competitive inhibitor [15]
Hinge Region BindingHydrogen bonding interactions [12]Hydrogen bonding interactions [15]
Molecular Weight506.6 daltons [36]~447-435 daltons
Fluorine SubstituentsTwo fluorine atoms [36]Variable fluorination

The kinome selectivity analysis demonstrates that abemaciclib exhibits significant binding affinity concentrated within the cyclin, mitogen-activated protein kinase, glycogen synthase kinase-3, and cyclin-dependent kinase family of kinases at concentrations up to 2 micromolar [14]. This selectivity pattern results from efficient drug binding to the unique hinge architecture of cyclin-dependent kinases, which enables selectivity toward most of the human kinome [15]. Selectivity between cyclin-dependent kinase family members is achieved through specific interactions with non-conserved elements of the adenosine triphosphate-binding pocket, explaining abemaciclib's preferential activity against cyclin-dependent kinase 4 compared to cyclin-dependent kinase 6 [15].

Role of Retinoblastoma Protein Phosphorylation Dynamics

The retinoblastoma protein serves as the primary downstream target of abemaciclib-mediated cyclin-dependent kinase 4/6 inhibition, with its phosphorylation status determining the cellular response to treatment [18] [21]. Under normal physiological conditions, retinoblastoma protein functions as a tumor suppressor by binding to and inhibiting E2F transcription factors, thereby preventing the expression of synthesis phase genes required for deoxyribonucleic acid replication [21] [22]. The phosphorylation of retinoblastoma protein by cyclin-dependent kinase 4/6 complexes relieves this transcriptional repression, allowing cells to progress through the growth phase 1/synthesis phase checkpoint [21] [24].

Abemaciclib treatment fundamentally alters retinoblastoma protein phosphorylation dynamics by preventing the cyclin-dependent kinase 4/6-mediated phosphorylation events that normally occur during early growth phase 1 [20] [24]. Recent mechanistic studies reveal that cyclin-dependent kinase 4/6 exclusively mono-phosphorylate retinoblastoma protein during early growth phase 1, generating 14 different phosphorylated isoforms with specific binding patterns to E2F transcription factors and other cellular targets [24] [42]. This mono-phosphorylation creates a phosphorylation gradient that regulates cell cycle entry timing and resides between serum-sensing and cyclin E-cyclin-dependent kinase 2 activation [24] [42].

The molecular mechanism underlying retinoblastoma protein regulation involves specific docking interactions between retinoblastoma protein and cyclin D-cyclin-dependent kinase 4/6 complexes [21]. These interactions target the retinoblastoma protein family for phosphorylation primarily through recognition of a carboxy-terminal alpha-helix that is not recognized by other major cell cycle cyclin-cyclin-dependent kinase complexes such as cyclin E-cyclin-dependent kinase 2, cyclin A-cyclin-dependent kinase 2, and cyclin B-cyclin-dependent kinase 1 [21]. Disruption of this helix-based docking reduces retinoblastoma protein phosphorylation and induces growth phase 1 cell cycle arrest [21].

Phosphorylation StateE2F Binding StatusTranscriptional ActivityCell Cycle Phase
UnphosphorylatedHigh affinity binding [22]Repressed [22]Growth phase 0/early Growth phase 1
Mono-phosphorylatedSelective binding patterns [24]Partially active [24]Early to mid Growth phase 1
Hyper-phosphorylatedLow affinity/dissociated [22]Fully active [22]Late Growth phase 1 to Synthesis phase
Abemaciclib-treatedSustained binding [16]Repressed [20]Growth phase 1 arrest

The transcriptional consequences of altered retinoblastoma protein phosphorylation dynamics extend to the entire E2F-regulated gene expression program [22] [44]. E2F transcription factors control the expression of multiple genes involved in synthesis phase progression, including origin recognition complex 1, cell division cycle 6, minichromosome maintenance proteins, cell division cycle 25A, and proliferating cell nuclear antigen [22]. Abemaciclib treatment maintains retinoblastoma protein in its E2F-bound state, preventing the transcriptional activation of these essential replication genes and effectively blocking synthesis phase entry [20] [22].

An emerging understanding of retinoblastoma protein regulation reveals the existence of an intermediate activity state that safeguards proliferation decisions [44]. This intermediate E2F activity state is proportional to the phosphorylation of conserved threonine 373 residue in retinoblastoma protein, which is mediated by cyclin-dependent kinase 2 or cyclin-dependent kinase 4/6 [44]. Threonine 373-phosphorylated retinoblastoma protein remains bound on chromatin but dissociates once retinoblastoma protein becomes hyper-phosphorylated at multiple sites, fully activating E2F [44]. The preferential initial phosphorylation of threonine 373 results from its relatively slower rate of dephosphorylation compared to other sites [44].

Non-Canonical Mechanisms: Lysosomal Stress and Apoptosis

Beyond its primary cyclin-dependent kinase 4/6 inhibitory activity, abemaciclib demonstrates significant non-canonical mechanisms involving lysosomal dysfunction and apoptotic cell death induction [25] [26]. These alternative pathways become particularly relevant at higher drug concentrations and may contribute to the compound's unique cytotoxic properties compared to other cyclin-dependent kinase 4/6 inhibitors [2] [25]. The lysosomal stress response represents a novel mechanism of action that distinguishes abemaciclib from palbociclib and ribociclib in terms of its ability to induce cell death rather than solely cytostatic effects [25].

Abemaciclib treatment induces atypical cell death characterized by the formation of prominent cytoplasmic vacuoles derived from swollen lysosomes [25]. These vacuoles appear within hours of drug exposure and contain undigested remnants of cellular organelles, indicating significant lysosomal dysfunction [25]. Transmission electron microscopy analysis reveals that the expanded vacuoles persist for at least 24 hours during abemaciclib exposure, supporting the concept that they represent dysfunctional lysosomes rather than transient cellular stress responses [25]. The mitochondria, endoplasmic reticulum, and nucleus remain intact in abemaciclib-treated cells, confirming that lysosomes are the primary target of this non-canonical mechanism [25].

The molecular basis of abemaciclib-induced lysosomal stress involves direct or indirect targeting of vacuolar-type adenosine triphosphatase, leading to lysosomal acidification through hydrogen ion transport [25]. This effect induces lysosomal swelling via water influx and lysosomal dysfunction, ultimately resulting in lysosomal membrane permeabilization and increased intracellular calcium concentrations [25]. The phenomenon is completely inhibited by vacuolar-type adenosine triphosphatase inhibitors such as bafilomycin A1 and concanamycin A, but not by autophagy inhibitors like 3-methyladenine, demonstrating that the cell death mechanism is independent of autophagy [25].

Cellular ComponentResponse to AbemaciclibTime CourseInhibitor Sensitivity
LysosomesSwelling and dysfunction [25]1-24 hours [25]Bafilomycin A1 sensitive [25]
Vacuolar-type Adenosine TriphosphataseActivation/targeting [25]Early (1 hour) [25]Concanamycin A sensitive [25]
AutophagyIndependent mechanism [25]Not applicable [25]3-methyladenine insensitive [25]
MitochondriaIntact morphology [25]24 hours [25]Not affected [25]
Calcium homeostasisIncreased cytoplasmic levels [25]24 hours [25]Lysosomal membrane permeabilization dependent [25]

The apoptotic mechanisms induced by abemaciclib involve multiple cellular pathways beyond lysosomal stress [26] [28]. In prostate cancer cell lines, abemaciclib treatment causes significant apoptotic cell death through suppression of cyclin-dependent kinase 4/6-cyclin D complexes, reactive oxygen species generation, and depolarization of mitochondrial membrane potential [26]. The compound upregulates several pro-apoptotic proteins including p53, Bax, and caspase-3, while downregulating anti-apoptotic proteins such as B-cell lymphoma 2 [26]. Additionally, abemaciclib induces the formation of large cytoplasmic vacuoles that are more prominent in certain cell lines, suggesting cell-type-specific responses to the drug [26].

Resistance to abemaciclib develops through alterations in lysosomal protein expression and function [27]. Mass spectrometry-based proteomics from abemaciclib-sensitive and resistant cells demonstrates that lysosomal proteins including cathepsin A and cluster of differentiation 68 are significantly increased in resistant cells [27]. Resistant cells also show elevated levels of transcription factor EB, a master regulator of lysosomal-autophagy genes, and increased pro-survival B-cell lymphoma 2 protein levels [27]. Combination treatment with abemaciclib and lysosomal destabilizers such as hydroxychloroquine or bafilomycin A1 can resensitize resistant cells to abemaciclib, highlighting the critical role of lysosomal function in drug response [27].

XLogP3

3.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

506.27179938 g/mol

Monoisotopic Mass

506.27179938 g/mol

Heavy Atom Count

37

UNII

60UAB198HK

Drug Indication

* Indicated in combination with fulvestrant for the treatment of women with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer with disease progression following endocrine therapy. * Inidicated as monotherapy for the treatment of adult patients with HR-positive, HER2-negative advanced or metastatic breast cancer with disease progression following endocrine therapy and prior chemotherapy in the metastatic setting.
Early Breast CancerVerzenios in combination with endocrine therapy is indicated for the adjuvant treatment of adult patients with hormone receptor (HR) positive, human epidermal growth factor receptor 2 (HER2) negative, node positive early breast cancer at high risk of recurrence (see section 5. 1). In pre or perimenopausal women, aromatase inhibitor endocrine therapy should be combined with a luteinising hormone-releasing hormone (LHRH) agonist. Advanced or Metastatic Breast CancerVerzenios is indicated for the treatment of women with hormone receptor (HR) positive, human epidermal growth factor receptor 2 (HER2) negative locally advanced or metastatic breast cancer in combination with an aromatase inhibitor or fulvestrant as initial endocrine-based therapy, or in women who have received prior endocrine therapy. In pre- or perimenopausal women, the endocrine therapy should be combined with a LHRH agonist.
Treatment of glioma, Treatment of neuroblastoma
Treatment of Ewing sarcoma
Treatment of breast cance

Livertox Summary

Abemaciclib is a unique cyclin-dependent kinase inhibitor that is used in combination with an antiestrogen in the treatment of postmenopausal women with metastatic breast cancer. Abemaciclib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to be a rare cause of clinically apparent liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Regulation of cell cycle is crucial in maintaining proper cell growth; dysregulated cell cycle signalling pathway is a key component in inducing hyperproliferation of cells and tumor formation in various cancers. G1 to S phase cell cycle progression, or transition through the G1 restriction point (R), is promoted by the retinoblastoma tumor suppressor protein (Rb)-mediated pathway. Activation of Rb-mediated pathway requires the interaction of Cyclin-dependent kinases (CDK) 4 and 6 with D-type cyclins, which drives the formation of active CDK4/CDK6 and subsequent phosphorylation of Rb. Rb is a tumor suppressant protein that inhibits proliferation through binding to and suppressing the activity of the E2F family of transcription factors. However, phosphorylation of Rb relieves suppression of E2F to allow expression of genes required for passage through the restriction point. This leads to increased expression of downstream signalling molecules and activity of protein kinases that promote the cell cycle progression and initiation of DNA replication. Phosphorylation of Rb and other proteins by CDK4/6 additionally leads to transcription of genes involved in cell cycle-independent activities including signal transduction, DNA repair transcriptional control, and mRNA processing. Abemaciclib selectively inhibits CDK4 and CDK6 with low nanomolar potency, inhibits Rb phosphorylation resulting in a G1 arrest and inhibition of proliferation, and its activity is specific for Rb-proficient cells. Unlike other CDK inhibitors such as [DB09073] and [DB11730], abemaciclib exhibits greater selectivity for CDK4 compared to CDK6.

Absorption Distribution and Excretion

The plasma concentration of the drug increases in a dose-proportional manner. Following a single oral dose administration of 200 mg abemaciclib, the mean peak plasma concentration (Cmax) of 158 ng/mL is reached after 6 hours. The median time to reach maximum plasma concentration (Tmax) ranges from 4-6 hours following an oral administration of abemaciclib over a range of 50–275 mg, but may range up to 24 hours. The absolute bioavailability of the drug is reported to be 45%.
Following a single oral dose of 150mg radiolabeled abemaciclib, approximately 81% of the total dose was recovered in feces while 3% of the dose was detected in urine. The majority of the drug is exceted as metabolites.
The geometric mean systemic volume of distribution is approximately 690.3 L (49% CV).
The geometric mean hepatic clearance (CL) of abemaciclib in patients was 26.0 L/h (51% CV).

Metabolism Metabolites

Abemaciclib mainly undergoes hepatic metabolism mediated by CYP3A4. The major metabolite formed is N-desethylabemaciclib (M2), while other metabolites hydroxyabemaciclib (M20), hydroxy-N-desethylabemaciclib (M18), and an oxidative metabolite (M1) are also formed. M2, M18, and M20 are equipotent to abemaciclib and their AUCs accounted for 25%, 13%, and 26% of the total circulating analytes in plasma, respectively.

Wikipedia

Abemaciclib
Aflavinine

Biological Half Life

The mean plasma elimination half-life for abemaciclib in patients was 18.3 hours (72% CV).

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
[1]. Patrick J. Roberts, John E. Bisi, Jay C. Strum, et al. Two trials of other CDK4/6 inhibitors (NVP-LEE011 and LY2835219) have begun enrolling cancer patients for phase I clinical testing. JNCI J Natl Cancer Inst (2012) 104 (6): 476-487.
[2]. CDK4/6 dual inhibitor LY2835219
[3]. A Phase 1 Study of LY2835219 In Participants With Advanced Cancer
[4]. Study of LY2835219 for Mantle Cell Lymphoma

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